molecular formula C13H8BrF3N2O2 B5576162 5-bromo-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}furan-2-carbohydrazide

5-bromo-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}furan-2-carbohydrazide

Cat. No.: B5576162
M. Wt: 361.11 g/mol
InChI Key: PGVXEKNRMUHGIP-CNHKJKLMSA-N
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Description

5-bromo-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}furan-2-carbohydrazide is a chemical compound that belongs to the class of hydrazone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the bromine atom and the trifluoromethyl group in its structure contributes to its unique chemical properties and reactivity.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic transformations.

    Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for further biological studies.

    Medicine: The compound has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promising results in inhibiting the growth of cancer cells and bacteria.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

The synthesis of 5-bromo-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}furan-2-carbohydrazide typically involves the condensation reaction between 5-bromo-2-furaldehyde and 2-(trifluoromethyl)benzohydrazide. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

5-bromo-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}furan-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Condensation: The hydrazone moiety can participate in condensation reactions with aldehydes or ketones to form new hydrazone derivatives.

Mechanism of Action

The mechanism of action of 5-bromo-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}furan-2-carbohydrazide involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting cellular processes. In cancer cells, it may induce apoptosis by activating specific signaling pathways and causing cell cycle arrest.

Comparison with Similar Compounds

Similar compounds to 5-bromo-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}furan-2-carbohydrazide include other hydrazone derivatives with different substituents on the aromatic ring or the furan moiety. These compounds may exhibit similar biological activities but differ in their potency and selectivity. For example:

    5-bromo-N’-{(E)-[2-(chloromethyl)phenyl]methylidene}furan-2-carbohydrazide: This compound has a chlorine atom instead of a trifluoromethyl group, which may affect its reactivity and biological activity.

    5-bromo-N’-{(E)-[2-(methyl)phenyl]methylidene}furan-2-carbohydrazide: The presence of a methyl group instead of a trifluoromethyl group may result in different chemical properties and biological effects.

Properties

IUPAC Name

5-bromo-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrF3N2O2/c14-11-6-5-10(21-11)12(20)19-18-7-8-3-1-2-4-9(8)13(15,16)17/h1-7H,(H,19,20)/b18-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGVXEKNRMUHGIP-CNHKJKLMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(O2)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=C(O2)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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